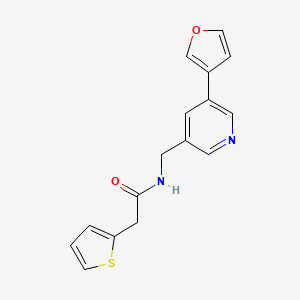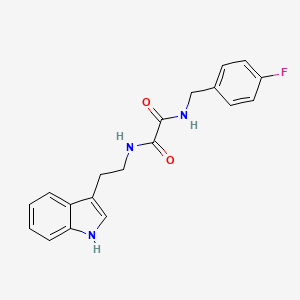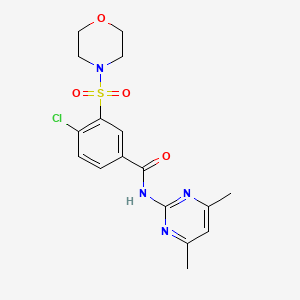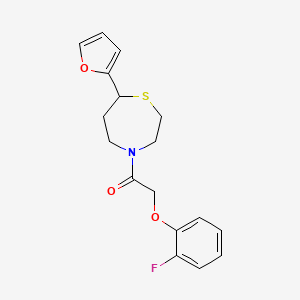
4-methoxy-3-methyl-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a pyrimidine derivative . Pyrimidine derivatives are known for their diverse pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .
Synthesis Analysis
The synthesis of similar pyrimidine derivatives has been reported in the literature . The synthesis involves the use of trimethylamine or magnesium oxide nanoparticles . The structures of the synthetic derivatives were confirmed using FT-IR, 1H-NMR, and 13C-NMR spectra and elemental analysis .Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine moiety, which is a privileged structure in medicinal chemistry . The molecular structural features essential for the activities are a thiourea group or a cyanoguanidine group, a phenyl grouping at the 6 position of the 3(2H)-pyridazinone ring, a four-carbon chain length between the 3(2H)-pyridazinone ring and the functional group, and a methyl group at the N-3 position of the functional group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .科学的研究の応用
Photodynamic Therapy Applications
A study by Pişkin, Canpolat, and Öztürk (2020) introduced a new zinc phthalocyanine derivative substituted with benzenesulfonamide groups that exhibit promising properties for photodynamic therapy (PDT). The compound showed excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II photodynamic therapy mechanisms. This makes it a significant candidate for cancer treatment applications in PDT, leveraging its remarkable potential as a Type II photosensitizer (Pişkin, Canpolat, & Öztürk, 2020).
Novel Materials with Photophysical Properties
Further research by Öncül, Öztürk, and Pişkin (2021) synthesized zinc(II) phthalocyanine compounds with new benzenesulfonamide derivative substituents. The study highlighted the spectroscopic, photophysical, and photochemical properties of these compounds in dimethyl sulfoxide, emphasizing their potential for photocatalytic applications. The presence of benzenesulfonamide derivatives as substituents significantly impacted these properties, suggesting their usefulness in developing materials for photocatalytic processes (Öncül, Öztürk, & Pişkin, 2021).
Anticancer Activity
A study on microwave-assisted synthesis of benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules evaluated their anticancer activity. Kumar et al. (2015) found that compounds synthesized from 4-methoxy benzenesulfonohydrazide exhibited significant anticancer activity against various human cancer cell lines, including ovary (PA-1) and liver (Hep G2) cancer cell lines. This research opens up new avenues for the development of anticancer agents leveraging the structural properties of benzenesulfonamide derivatives (Kumar et al., 2015).
作用機序
将来の方向性
特性
IUPAC Name |
4-methoxy-3-methyl-N-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3S/c1-14-13-16(3-4-17(14)28-2)29(26,27)22-12-11-21-18-5-6-19(25-24-18)23-15-7-9-20-10-8-15/h3-10,13,22H,11-12H2,1-2H3,(H,21,24)(H,20,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWUKMWPBSRXOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2Z)-3-(4-chlorophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal](/img/structure/B2599310.png)

![2-(4-Fluorophenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2599315.png)
![1-[(4-bromobenzyl)oxy]-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2599316.png)
![Ethyl 2-[3-(2-hydroxyethyl)-2-(4-methoxyphenyl)imino-1,3-thiazol-4-yl]acetate](/img/structure/B2599319.png)

![[2-mercapto-1-(4-methoxybenzyl)-1H-imidazol-5-yl]methanol](/img/structure/B2599322.png)
![1-(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone](/img/structure/B2599323.png)
